molecular formula C13H9ClO3 B13786835 Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester

Cat. No.: B13786835
M. Wt: 248.66 g/mol
InChI Key: QODPSUCGKVLBCA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester is an organic compound with the molecular formula C13H9ClO3. It is a derivative of benzoic acid and hydroquinone, characterized by the presence of a chloro group at the para position of the benzoic acid moiety and a hydroxy group at the para position of the phenyl ester moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-, 4-hydroxyphenyl ester typically involves the esterification of 4-chlorobenzoic acid with hydroquinone. One common method is the reaction of 4-chlorobenzoic acid with hydroquinone in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, 4-hydroxyphenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the chloro and hydroxy groups allows for specific binding interactions with target proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-chloro-, 4-methoxyphenyl ester
  • Benzoic acid, 4-bromo-, 4-hydroxyphenyl ester
  • Benzoic acid, 4-chloro-, 4-aminophenyl ester

Uniqueness

Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester is unique due to the combination of the chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structural features make it valuable for targeted applications in research and industry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

(4-hydroxyphenyl) 4-chlorobenzoate

InChI

InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,15H

InChI Key

QODPSUCGKVLBCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)Cl

Origin of Product

United States

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